molecular formula C20H16FN3OS B2655908 5-(2-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941942-68-3

5-(2-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2655908
CAS No.: 941942-68-3
M. Wt: 365.43
InChI Key: KDCXEKQCKYUPOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Antimicrobial and Antifungal Activity

5-(2-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one and its derivatives have demonstrated promising antimicrobial and antifungal activities. Studies show that certain compounds within this class exhibit significant in vitro antibacterial and antifungal activities, outperforming standard drugs in some cases. These findings suggest potential applications in treating infections caused by various bacterial and fungal strains (Maddila et al., 2016).

Anti-inflammatory and Antinociceptive Properties

Some derivatives of this compound have been found to possess significant anti-inflammatory and antinociceptive activities. These effects were assessed using methods like the rat paw edema method and thermal stimulus technique, indicating potential applications in pain and inflammation management (Alam et al., 2010).

Anticonvulsant Activity

Compounds structurally similar to this compound have shown potential as anticonvulsant agents. Studies indicate that derivatives within this chemical class can reduce seizure incidence, highlighting their potential use in treating epilepsy and related disorders (Kelley et al., 1995).

Anticancer Properties

There is evidence that certain derivatives of this compound exhibit anticancer activities. These derivatives have been tested against various cancer cell lines, showing inhibitory effects on cell growth. This research indicates potential therapeutic applications in oncology, particularly for specific cancer types (Hutchinson et al., 2001).

Antidiabetic and Hypolipidemic Activities

In the context of metabolic disorders, some derivatives of this compound have been found to exhibit hypoglycemic and hypolipidemic activities. These findings suggest potential therapeutic applications in the management of diabetes and associated metabolic conditions (Sohda et al., 1982).

Electrochemical and Photophysical Properties

The electrochemical and photophysical properties of fluorinated derivatives have been explored, revealing their potential in optoelectronic, electron transfer sensing, and other photochemical applications. These properties make them attractive for various industrial and research applications (Woodward et al., 2017).

Properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-2-methyl-7-(4-methylphenyl)-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3OS/c1-12-7-9-14(10-8-12)17-19-18(22-13(2)26-19)20(25)24(23-17)11-15-5-3-4-6-16(15)21/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCXEKQCKYUPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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